molecular formula C8H5BrF3NO2 B1292628 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene CAS No. 239079-89-1

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B1292628
CAS No.: 239079-89-1
M. Wt: 284.03 g/mol
InChI Key: RZPBXYJIVKCICH-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a methyl group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 4. The trifluoromethyl and nitro groups are strong electron-withdrawing substituents, enhancing electrophilicity at the bromine-bearing position, which is critical for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination .

Properties

IUPAC Name

1-bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-4-6(9)2-5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBXYJIVKCICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646805
Record name 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239079-89-1
Record name 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene serves as an important building block in the synthesis of more complex organic molecules. It is often utilized in the following ways:

  • Synthesis of Pharmaceuticals : The compound is used as an intermediate in the development of pharmaceutical agents due to its ability to modify biological activity through structural changes.
  • Material Science : It is employed in synthesizing advanced materials with specific electronic and optical properties.

Biology

In biological research, this compound is investigated for its potential effects on enzyme interactions and inhibition:

  • Enzyme Inhibition Studies : Its structural similarity to certain biological molecules allows researchers to study its interactions with enzymes, which could lead to insights into metabolic pathways and potential therapeutic targets.
  • Protein-Ligand Interactions : The trifluoromethyl group enhances binding affinity to proteins, making it a useful scaffold for drug design.

Industry

The compound finds applications in various industrial sectors:

  • Agrochemicals : It is used in the formulation of pesticides and herbicides due to its effectiveness against specific pests.
  • Dyes and Specialty Chemicals : Its unique properties make it suitable for producing dyes with enhanced stability and performance characteristics.

Case Study 1: Synthesis of Pharmaceutical Agents

A study explored the use of this compound as an intermediate for synthesizing novel anti-cancer agents. The compound's reactivity facilitated the introduction of various functional groups that enhanced biological activity against cancer cell lines.

Case Study 2: Enzyme Interaction Studies

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The study highlighted the potential for developing new inhibitors based on its structure, which could lead to advancements in treating metabolic disorders.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
ChemistryIntermediate for pharmaceuticalsEnhanced drug efficacy
BiologyEnzyme inhibition studiesInsights into metabolic pathways
IndustryProduction of agrochemicalsImproved pest control
Development of specialty dyesEnhanced stability and performance

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

    Bromine Atom: Participates in electrophilic aromatic substitution reactions.

    Trifluoromethyl Group: Increases the lipophilicity and metabolic stability of the compound, making it useful in drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The following table compares key analogs and their substituent effects:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene C₈H₆BrF₃O Br (1), OMe (2), CF₃ (4) Intermediate in hydrogen-bonding studies; methoxy group enhances solubility in polar solvents
1-Bromo-2-iodo-4-(trifluoromethyl)benzene C₇H₃BrF₃I Br (1), I (2), CF₃ (4) Used in biphenyl synthesis via Suzuki coupling; iodine enables further functionalization
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene C₈H₅BrF₃NO₂ BrCH₂ (1), NO₂ (3), CF₃ (5) Research chemical; slightly soluble in chloroform/DMSO
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ Br (1), I (2), NO₂ (3), OCF₃ (5) High molar mass (411.9 g/mol); potential for halogen exchange reactions
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene C₉H₆BrF₄O Br (1), F (5), OMe (4), CF₃ (2) Fluorine substitution enhances metabolic stability in drug candidates
Key Observations:
  • Substituent Reactivity : Methyl groups (electron-donating) at position 2 (target compound) reduce electrophilicity compared to methoxy (electron-donating) or iodo (electron-withdrawing) groups in analogs .
  • Solubility : The nitro and trifluoromethyl groups in the target compound likely reduce aqueous solubility, similar to 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, which is only sparingly soluble in chloroform or DMSO .
  • Synthetic Utility : Bromine at position 1 is a common handle for cross-coupling, but competing substituents (e.g., nitro at position 3) may direct reactivity toward specific regioselective pathways .

Physicochemical and Functional Comparisons

  • Molecular Weight : The target compound’s molecular weight (~315 g/mol) would fall between 1-bromo-2-iodo-4-CF₃-benzene (323.92 g/mol) and 1-(bromomethyl)-3-nitro-5-CF₃-benzene (284.03 g/mol) .
  • Stability : Nitro groups (position 3) increase thermal instability compared to analogs like 1-bromo-5-fluoro-4-methoxy-2-CF₃-benzene, where fluorine and methoxy groups improve stability .
  • Applications : Unlike 1-azido-3-bromo-5-CF₃-benzene (used in click chemistry), the target compound’s nitro group may limit its use in biological systems due to toxicity but enhance its role in explosives or agrochemical precursors .

Biological Activity

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO2C_8H_5BrF_3NO_2. Its unique structure, featuring a bromine atom, a methyl group, a nitro group, and a trifluoromethyl group, positions it as an interesting subject for biological research. The compound's structural similarities to certain biological molecules suggest potential interactions with enzymes and receptors, making it relevant for drug development and toxicological studies.

The compound is characterized by its electrophilic aromatic substitution capabilities due to the presence of multiple functional groups. This allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry and material science.

Key Structural Features

FeatureDescription
Bromine Atom Enhances electrophilicity and reactivity
Methyl Group Modifies sterics and electronic properties
Nitro Group Potential for biological activity as an electron-withdrawing group
Trifluoromethyl Group Imparts unique electronic properties enhancing reactivity

Biological Activity

Research indicates that this compound may act as an enzyme inhibitor , modulating various biochemical pathways. Studies have focused on its interactions with specific enzymes, assessing binding affinity and inhibition constants through kinetic assays.

The mechanism of action is likely related to the compound's ability to interact with cellular targets such as enzymes or receptors. The presence of the nitro and trifluoromethyl groups can enhance the compound's reactivity and binding affinity to molecular targets.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study explored the inhibitory effects of this compound on various enzymes, demonstrating significant inhibition in specific biochemical pathways. The results indicated that the compound could serve as a lead in developing new therapeutic agents targeting these enzymes .
  • Antimicrobial Activity :
    • Preliminary investigations have shown that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
  • Toxicological Assessments :
    • Toxicity studies have suggested that while acute exposure may not lead to significant adverse effects, long-term exposure should be minimized due to potential risks associated with halogenated compounds .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Methyl-5-bromo-3-nitrophenolC7H6BrNO3C_7H_6BrNO_3Contains hydroxyl group; used in dye synthesis
4-Bromo-2-methylphenolC7H7BrOC_7H_7BrOHydroxyl group present; used as antiseptic
2-Methyl-3-nitrobenzoic acidC8H7NO3C_8H_7NO_3Carboxylic acid functionality; used in pharmaceuticals

Preparation Methods

Nitration of 2-Methyl-5-(trifluoromethyl)benzene

One common approach begins with the nitration of 2-methyl-5-(trifluoromethyl)benzene. This process introduces a nitro group into the aromatic ring:

  • Reagents : Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
  • Conditions : The reaction is usually conducted at low temperatures (0-5 °C) to control the electrophilic substitution and minimize side reactions.

The reaction can be represented as follows:

$$
\text{C}8\text{H}7\text{F}3 + \text{HNO}3 \rightarrow \text{C}8\text{H}6\text{F}3\text{NO}2 + \text{H}_2\text{O}
$$

Bromination of Nitrated Intermediate

Following nitration, bromination is performed to introduce the bromine atom into the aromatic system:

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
  • Conditions : The reaction is typically carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

The general bromination reaction can be depicted as:

$$
\text{C}8\text{H}6\text{F}3\text{NO}2 + \text{Br}2 \rightarrow \text{C}8\text{H}5\text{Br}\text{F}3\text{NO}_2 + \text{HBr}
$$

The following table summarizes key reaction conditions for the preparation methods discussed.

Step Reaction Reagents Temperature Solvent
1 Nitration HNO₃, H₂SO₄ 0-5 °C None
2 Bromination Br₂ or NBS, FeBr₃ RT or slightly elevated Dichloromethane

In addition to the aforementioned methods, there are alternative synthetic routes that can be employed:

Use of Transition Metal Catalysts

Recent patents suggest using transition metal catalysts for selective bromination, enhancing yield and selectivity while minimizing byproducts:

  • Example : A mixture of 1-bromo-3-nitro-5-trifluoromethyl-benzene and a suitable imidazole can be reacted in a polar solvent with a transition metal catalyst under controlled conditions.

Direct Electrophilic Aromatic Substitution

Another method involves direct electrophilic aromatic substitution using various brominating agents in acidic media to achieve high selectivity without polybromination:

  • Reagents : 1,3-dibromo-5,5-dimethylhydantoin or similar agents.

This method allows for better control over the substitution pattern on the aromatic ring.

The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. Research has shown that derivatives of this compound can act as enzyme inhibitors and have potential applications in drug development and agrochemicals.

Biological Activity

Studies indicate that 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene exhibits significant biological activity due to its structural features, particularly its ability to interact with enzymes involved in metabolic pathways.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound, especially given its application in various industries.

Q & A

Q. What are the standard synthetic routes for 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene?

Answer: The compound can be synthesized through sequential functionalization of a benzene ring. A common approach involves:

Trifluoromethylation : Introducing the -CF₃ group via halogen exchange using CuI or Pd catalysis under anhydrous conditions .

Nitration : Controlled nitration at the meta position relative to -CF₃ using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) directed by the electron-withdrawing nitro group to the para position .
Key purity checks include GC (>95% purity) and NMR to confirm substitution patterns .

Q. How can the regioselectivity of electrophilic substitution in this compound be predicted?

Answer: The substituents exert the following directing effects:

  • Nitro (-NO₂) : Strongly meta-directing.
  • Trifluoromethyl (-CF₃) : Meta-directing due to electron-withdrawing effects.
  • Methyl (-CH₃) : Ortho/para-directing but sterically hindered.
    Bromination or sulfonation will favor positions ortho to -CH₃ and para to -NO₂/-CF₃. Computational tools (DFT) can model charge distribution to validate predictions .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., splitting from -CF₃ and -NO₂ groups) .
  • GC-MS/HPLC : For purity assessment (>95% by GC) and quantification of byproducts .
  • X-ray crystallography : Resolves steric clashes between bulky substituents (e.g., -CF₃ vs. -NO₂) .

Advanced Research Questions

Q. How can steric hindrance between substituents impact functionalization reactions?

Answer: The proximity of -CF₃ and -NO₂ groups creates steric congestion, limiting access to the ortho position. Strategies to mitigate this:

  • Use bulky bases (e.g., LDA in THF) to deprotonate selectively .
  • Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for Suzuki or Buchwald-Hartwig reactions .
  • Optimize reaction temperature (low temps reduce kinetic competition) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies in yields (e.g., 48% in nitration vs. >70% in bromination ) arise from:

  • Reagent quality : Trace moisture degrades Grignard reagents.
  • Reaction scaling : Heat dissipation issues in large batches.
    Resolution involves:
  • Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and catalysts.
  • In-line analytics (FTIR/Raman) : Real-time monitoring of intermediates .

Q. What computational methods are used to study electronic effects in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates charge density to predict reactivity (e.g., Fukui indices for electrophilic attack sites) .
  • Molecular Dynamics (MD) : Simulates steric interactions in solution-phase reactions .
  • Retrosynthetic AI : Tools like Pistachio or Reaxys propose novel pathways by mining reaction databases .

Q. How does the compound behave under photolytic or thermal conditions?

Answer:

  • Thermal stability : Decomposition above 150°C releases toxic HF and NOx gases. Use TGA/DSC to map stability thresholds .
  • Photoreactivity : The nitro group may undergo photoredox reactions. UV-Vis spectroscopy and EPR can track radical intermediates .

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